molecular formula C12H16FNO4S B7576264 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid

2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid

Cat. No. B7576264
M. Wt: 289.33 g/mol
InChI Key: FAFHJUPXCJKKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid, also known as FMPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of the amino acid glycine and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid acts as a modulator of certain types of glutamate receptors, which are involved in the transmission of signals between neurons. Specifically, 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid has been found to bind to the glycine-binding site on these receptors, altering their activity and modulating the transmission of signals. This modulation can have a variety of effects on neuronal activity, including the regulation of synaptic plasticity and the modulation of excitatory and inhibitory signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid are varied and depend on the specific context in which it is being studied. In general, 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid has been found to modulate the activity of certain types of glutamate receptors, which can have a variety of effects on neuronal activity. This modulation can lead to changes in synaptic plasticity, alterations in the balance of excitatory and inhibitory signals, and changes in the activity of neuronal networks.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid in lab experiments is its specificity for certain types of glutamate receptors. This specificity allows researchers to selectively modulate the activity of these receptors, providing a powerful tool for studying the role of these receptors in various physiological and pathological contexts.
However, there are also limitations to using 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid in lab experiments. One limitation is the potential for off-target effects, as 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid may interact with other proteins or receptors in addition to its intended target. Additionally, the effects of 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid may be context-dependent, meaning that its effects may vary depending on the specific experimental conditions.

Future Directions

There are many potential future directions for research on 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid. One area of interest is the development of novel drugs that target 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid and its related pathways, which could have implications for the treatment of a variety of neurological and psychiatric disorders. Additionally, further research is needed to better understand the specific mechanisms by which 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid modulates the activity of glutamate receptors and to identify potential off-target effects. Finally, research is needed to investigate the potential role of 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid in other physiological and pathological contexts, including its effects on glycine metabolism and its potential role in the regulation of other neurotransmitter systems.

Synthesis Methods

The synthesis of 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid involves a multi-step process that begins with the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with propylamine to form 2-(propylamino)-4-fluoro-2-methylbenzenesulfonamide. This compound is then reacted with sodium hydroxide and chloroacetic acid to form 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid.

Scientific Research Applications

2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid has been found to modulate the activity of certain types of glutamate receptors, which are involved in the transmission of signals between neurons. This modulation can have a variety of effects on neuronal activity and has been studied in the context of conditions such as epilepsy and Parkinson's disease.
In pharmacology, 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid has been studied for its potential as a drug target, with researchers investigating its ability to bind to certain types of receptors and alter their activity. This has led to the development of novel drugs that target 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid and its related pathways.
In biochemistry, 2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid has been studied for its role in the metabolism of glycine, with researchers investigating its effects on the activity of enzymes involved in this process. This has led to a better understanding of the biochemical pathways involved in glycine metabolism and could have implications for the treatment of certain metabolic disorders.

properties

IUPAC Name

2-[(4-fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-3-6-14(8-12(15)16)19(17,18)11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFHJUPXCJKKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid

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